molecular formula C12H17NO3S B13641658 tert-Butyl (S)-(3-oxo-1-(thiophen-3-yl)propyl)carbamate

tert-Butyl (S)-(3-oxo-1-(thiophen-3-yl)propyl)carbamate

Cat. No.: B13641658
M. Wt: 255.34 g/mol
InChI Key: LYCISWYLBBYIRM-JTQLQIEISA-N
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Description

tert-Butyl N-[(1S)-3-oxo-1-(thiophen-3-yl)propyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S)-3-oxo-1-(thiophen-3-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate thiophene derivative. One common method involves the use of tert-butyl carbamate and 3-thiophenecarboxaldehyde in the presence of a suitable catalyst and solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(1S)-3-oxo-1-(thiophen-3-yl)propyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[(1S)-3-oxo-1-(thiophen-3-yl)propyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various heterocyclic compounds .

Biology and Medicine: Its unique structure allows it to interact with biological targets, making it a valuable scaffold for drug discovery .

Industry: In the industrial sector, tert-butyl N-[(1S)-3-oxo-1-(thiophen-3-yl)propyl]carbamate is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-3-oxo-1-(thiophen-3-yl)propyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(1S)-3-oxo-1-(thiophen-3-yl)propyl]carbamate is unique due to the combination of the carbamate group and the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

tert-butyl N-[(1S)-3-oxo-1-thiophen-3-ylpropyl]carbamate

InChI

InChI=1S/C12H17NO3S/c1-12(2,3)16-11(15)13-10(4-6-14)9-5-7-17-8-9/h5-8,10H,4H2,1-3H3,(H,13,15)/t10-/m0/s1

InChI Key

LYCISWYLBBYIRM-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC=O)C1=CSC=C1

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=O)C1=CSC=C1

Origin of Product

United States

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